molecular formula C6H8N2O2S B12352153 Ethyl 2-sulfanylidene-3,4-dihydroimidazole-4-carboxylate

Ethyl 2-sulfanylidene-3,4-dihydroimidazole-4-carboxylate

Cat. No.: B12352153
M. Wt: 172.21 g/mol
InChI Key: ZTBYVFKQSHUVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H8N2O2S. It is characterized by the presence of an imidazole ring substituted with an ethyl ester group at the 4-position and a mercapto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-mercapto-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-mercaptoacetate with formamide under acidic conditions to form the imidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods: In industrial settings, the production of ethyl 2-mercapto-1H-imidazole-4-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 2-mercapto-1H-imidazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its imidazole ring and functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Ethyl 2-mercapto-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

These comparisons highlight the unique combination of functional groups in ethyl 2-mercapto-1H-imidazole-4-carboxylate, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

ethyl 2-sulfanylidene-1,5-dihydroimidazole-5-carboxylate

InChI

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3-4H,2H2,1H3,(H,8,11)

InChI Key

ZTBYVFKQSHUVAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC(=S)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.